6-Azido-2-methyl-1,3-benzothiazole
Overview
Description
6-Azido-2-methyl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring with an azido group at the 6-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazo-coupling process, where aniline derivatives react with 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one at lower temperatures . Another approach involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring, followed by azidation .
Industrial Production Methods
Industrial production of 6-Azido-2-methyl-1,3-benzothiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Azido-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Cycloaddition: Reacts with magnesiumbromoacetylenes and 1,3-diketones to form 2-methyl-5(6)-(1,2,3-triazol-1-yl)benzothiazoles.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include magnesiumbromoacetylenes, 1,3-diketones, and various catalysts such as piperidine and methanesulfonic acid . Reaction conditions often involve reflux in solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include triazole derivatives and substituted benzothiazoles, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
6-Azido-2-methyl-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Azido-2-methyl-1,3-benzothiazole involves its interaction with molecular targets through the azido group, which can undergo cycloaddition reactions to form triazole rings. These interactions can inhibit enzyme activity or disrupt cellular processes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole core but with an amino group instead of an azido group.
1,3-Benzothiazole: The parent compound without the azido and methyl substitutions.
6-Methoxy-2-methylbenzothiazole: Contains a methoxy group at the 6-position instead of an azido group.
Uniqueness
6-Azido-2-methyl-1,3-benzothiazole is unique due to the presence of the azido group, which imparts distinct reactivity and potential for forming triazole derivatives. This makes it particularly valuable in click chemistry and as a precursor for bioactive molecules .
Properties
IUPAC Name |
6-azido-2-methyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c1-5-10-7-3-2-6(11-12-9)4-8(7)13-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHZNHLOQDEDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498289 | |
Record name | 6-Azido-2-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16293-61-1 | |
Record name | 6-Azido-2-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.